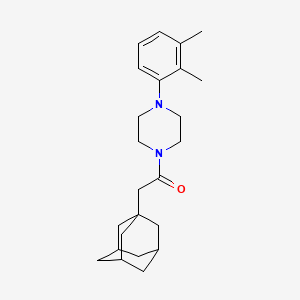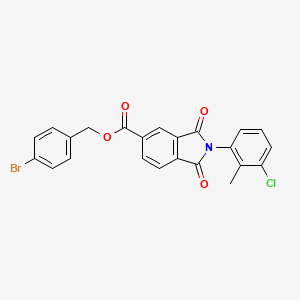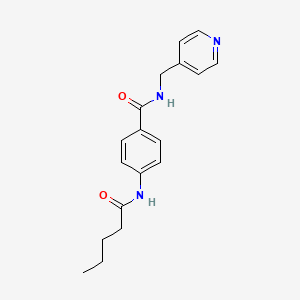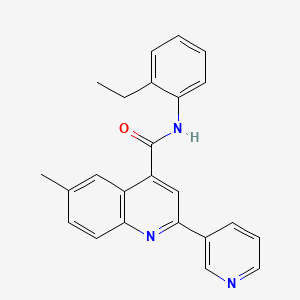![molecular formula C13H16F3N3O2S2 B4538482 4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538482.png)
4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
Beschreibung
4-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a chemical compound with potential pharmacological activities. Its structure includes piperazine heterocycles, which are known for their versatility in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to 4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide often involves multiple steps, including reactions with sulfonyl chlorides and other reagents. Compounds in this class have been synthesized through various methods, including nucleophilic substitution and connection reactions, to achieve the desired structural and pharmacological properties (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds typically features a piperazine ring, which can adopt different conformations such as the chair conformation. X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used to characterize these structures and confirm their configurations (Kumar et al., 2007).
Chemical Reactions and Properties
Compounds in this class exhibit various chemical reactions based on their functional groups. For instance, the sulfonamide group can undergo specific reactions impacting its pharmacological profile. These chemical properties are essential for their potential as therapeutic agents (Shainyan & Danilevich, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Techniques like crystallography provide insights into these properties, which are crucial for understanding the compound's behavior in various conditions (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability, are influenced by the structural elements of the molecule. Studies often explore these properties to understand the compound's potential applications and interactions with biological systems (Sawant-Basak et al., 2018).
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S2/c1-23(20,21)19-7-5-18(6-8-19)12(22)17-11-4-2-3-10(9-11)13(14,15)16/h2-4,9H,5-8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFRBAPPZBMYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538405.png)
![3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4538410.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4538431.png)
![N-[3-(dimethylamino)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4538436.png)



![2-{5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B4538453.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4538465.png)

![4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4538479.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4538484.png)
